![molecular formula C15H10N2O4S2 B2506034 (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 691881-57-9](/img/structure/B2506034.png)

(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

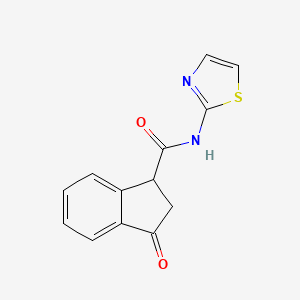

The compound "(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential therapeutic applications. Thiazolidinones are known for their anticancer properties, and modifications to their structure can lead to variations in their biological activity. The presence of a furan moiety and a nitrophenyl group in the compound suggests that it may have significant biological activity, particularly in the context of anticancer research.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of thiazolidinone with various aldehydes to introduce different substituents that can affect the compound's biological activity. In the case of similar compounds, the synthesis has been achieved by reacting 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with aromatic and heterocyclic aldehydes, leading to a series of 5-ylidene derivatives . The structural confirmation of such compounds is typically performed using spectroscopic methods such as (1)H NMR, IR, and Mass Spectra analysis .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial in determining their interaction with biological targets. The presence of electron-donating groups and the position of these groups on the thiazolidinone moiety have been shown to play a dominant role in the anticancer properties of these compounds . The specific arrangement of the furan and nitrophenyl groups in the compound of interest likely contributes to its biological activity, as seen in related compounds.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, treatment with thionyl chloride can lead to the formation of bis-thiazolidinylidene diones, which can be further reduced to yield different derivatives . These reactions allow for the generation of a diverse array of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazolidinone core. These properties are essential for the compound's bioavailability and therapeutic potential. The cytotoxicity and induction of apoptosis in human leukemia cells have been evaluated for similar compounds, indicating that the thiazolidinone framework can be optimized for anticancer activity . Additionally, the nonhemolytic and nontoxic effects on human blood cells have been observed for a related compound, suggesting a favorable safety profile .

Aplicaciones Científicas De Investigación

Antitumor Activity

- Derivatives of compounds similar to (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one have shown promising antitumor activity. For instance, 5-{[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one derivatives exhibited significant antitumor effects in screening, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

- Similarly, compounds containing the 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one framework, closely related to the query compound, were synthesized and found to have moderate antitumor activity against various cancer cell lines (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Activity

- The thiazolidinone framework, a key feature of the query compound, has been incorporated into various derivatives demonstrating significant antimicrobial and antifungal properties. For example, 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one compounds showed substantial activity against bacteria and fungi, indicating potential for further pharmaceutical development (Reddy et al., 2010).

Anticancer Properties

- In a study focused on thiazolidinone compounds with furan moieties, several derivatives, including those structurally similar to the query compound, showed moderate to strong antiproliferative activity against leukemia cell lines. The effectiveness of these compounds in inducing cytotoxicity and apoptosis in cancer cells was highlighted, suggesting their potential as anticancer agents (Chandrappa et al., 2009).

Larvicidal Activity

- Novel derivatives of the compound, featuring a thiazolidinone core, were synthesized and evaluated for larvicidal activity against the Anopheles arabiensis malaria vector. The results showed promising larvicidal properties, indicating potential utility in vector control strategies (P et al., 2021).

Propiedades

IUPAC Name |

(5E)-3-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S2/c1-16-14(18)13(23-15(16)22)8-9-6-7-12(21-9)10-4-2-3-5-11(10)17(19)20/h2-8H,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRHLJWZNNPWQE-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)